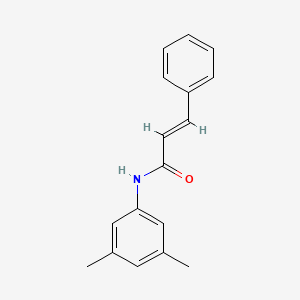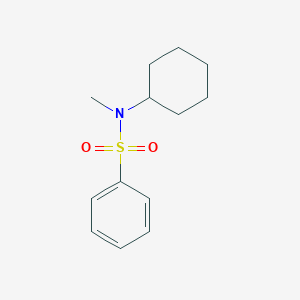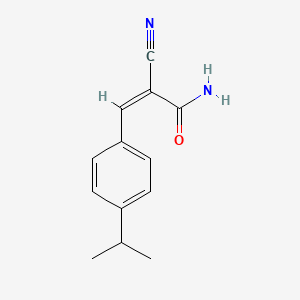
2-cyano-3-(4-isopropylphenyl)acrylamide
Descripción general
Descripción
2-Cyano-3-(4-isopropylphenyl)acrylamide is a compound with diverse applications in chemistry. Its synthesis and properties are of significant interest in various scientific domains.
Synthesis Analysis
The synthesis of 2-cyanoacrylamide derivatives, including compounds similar to 2-cyano-3-(4-isopropylphenyl)acrylamide, typically involves reactions under specific conditions. For instance, one study reports the synthesis of a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through condensation reactions in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
Molecular structure determination of such compounds is often achieved using techniques like NMR spectroscopy and X-ray diffraction. This helps in understanding the molecular geometry and electronic structure of the compound, crucial for predicting its reactivity and interactions (Kariuki et al., 2022).
Chemical Reactions and Properties
2-Cyanoacrylamides exhibit various chemical reactions due to their functional groups. They are known to participate in reactions like Knoevenagel condensation, leading to the formation of biologically active compounds (Kamble & Rode, 2016).
Physical Properties Analysis
The physical properties of 2-cyanoacrylamides can be varied depending on their specific molecular structure. Studies on similar compounds have shown that factors like crystal packing and intermolecular interactions significantly influence their physical properties, including solubility and phase behavior (Gupta et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-cyano-3-(4-isopropylphenyl)acrylamide, like other 2-cyanoacrylamides, are influenced by the presence of the cyano and acrylamide groups. These functional groups contribute to their reactivity in organic synthesis and their interaction with other chemical entities. For example, 2-cyanoacrylamides are used in the synthesis of herbicides and exhibit herbicidal activities (Wang et al., 2004).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the effectiveness of acrylamide derivatives, including 2-cyano-acrylamides, as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant corrosion inhibition, attributed to their chemical adsorption and interaction with the metal surface. This research presents a potential application of 2-cyano-3-(4-isopropylphenyl)acrylamide in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Herbicidal Activity
2-Cyano-3-(4-isopropylphenyl)acrylamide and its derivatives have been synthesized and studied for their herbicidal properties. One study synthesized a series of these compounds, finding them to be effective herbicidal inhibitors of PSII electron transport, comparable to existing analogues. This suggests potential applications in agricultural chemistry and pest management (Wang et al., 2004).
Optoelectronic Properties
Research into the optoelectronic properties of 2-cyano-3-(4-isopropylphenyl)acrylamide derivatives has been conducted, particularly in the context of dye-sensitized solar cells (DSSC). A theoretical study on one such derivative, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, highlighted its potential as a nonlinear optical material due to its polarizability and hyperpolarizability, indicating a promising application in optoelectronics and photovoltaic technologies (Fonkem et al., 2019).
Polymer Chemistry
The copolymerization of N-isopropylacrylamide, which can include 2-cyano-3-(4-isopropylphenyl)acrylamide, has been extensively researched for its applications in bioengineering. These polymers have been used for the nondestructive release of biological cells and proteins, demonstrating their significance in tissue engineering, drug delivery, and the creation of responsive biomaterials (Cooperstein & Canavan, 2010).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H2,15,16)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHPAJGOXCHLT-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



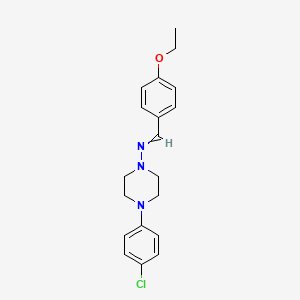
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
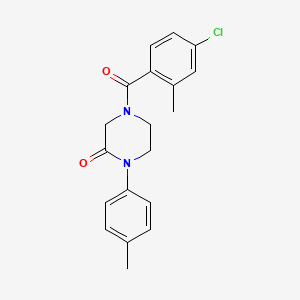
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)
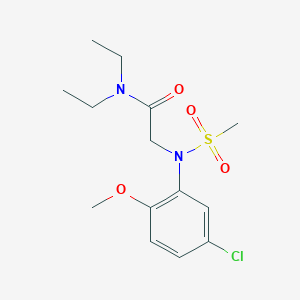

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
